2.1-Fold to 3.4-Fold Greater Cytotoxic Potency Than Regioisomer 4d Across Four Cancer Cell Lines
In a direct head-to-head comparison within the same study, compound 5d consistently outperformed its regioisomer 4d across all four human cancer cell lines evaluated. The IC₅₀ advantage ranges from 1.36-fold (T47D) to 3.40-fold (MOLT4), confirming that the specific 1-(4-bromophenyl)-3-(pyridin-3-yl)-5-phenyl substitution pattern is critical for maximal cytotoxicity [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀, µM) by MTT assay at 48 h |
|---|---|
| Target Compound Data | 5d: MCF-7 = 25.4; T47D = 36.1; K562 = 26.2; MOLT4 = 28.0 |
| Comparator Or Baseline | 4d (regioisomer): MCF-7 = 53.7; T47D = 49.0; K562 = 85.1; MOLT4 = 95.1 |
| Quantified Difference | Fold-improvement: MCF-7 = 2.11×; T47D = 1.36×; K562 = 3.25×; MOLT4 = 3.40× |
| Conditions | MTT assay, 48 h treatment, cell lines MCF-7 (breast adenocarcinoma), T47D (breast ductal carcinoma), K562 (chronic myelogenous leukemia), MOLT4 (acute lymphoblastic leukemia) |
Why This Matters
Researchers requiring a pyrazole-based apoptosis inducer with reproducible potency across breast and leukemia models should select 5d over 4d to avoid a 2- to 3-fold loss in cytotoxic activity.
- [1] Hanumappa Ananda et al. Mol Cell Biochem. 2017;426(1-2):149-160. Table 3. DOI: 10.1007/s11010-016-2887-7. PMID: 27882441. View Source
